

Application Notes and Protocols: Using Orphanin FQ(1-11) in Anxiety Models

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Compound of Interest

Compound Name: Orphanin FQ(1-11)

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Introduction

Orphanin FQ (OFQ), also known as Nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with structural similarities to opioid receptors.[1][2] Unlike opioids, however, OFQ and its receptor constitute a distinct signaling system. Activation of the NOP receptor has been shown to modulate a variety of physiological processes, including pain, learning, and memory.[3] Notably, a significant body of research points to the anxiolytic-like effects of NOP receptor agonists in various preclinical models of anxiety.[4][5]

This document focuses on **Orphanin FQ(1-11)**, a shorter, N-terminal fragment of the full-length peptide. **Orphanin FQ(1-11)** is a potent and selective agonist for the NOP receptor, exhibiting a high binding affinity (K_i of 55 nM) with no significant affinity for mu, delta, or kappa opioid receptors. While direct studies on the anxiolytic properties of **Orphanin FQ(1-11)** are limited, its potent agonism at the NOP receptor—the same mechanism through which the full-length peptide exerts its anxiolytic effects—suggests its potential as a valuable tool for investigating the role of the NOP system in anxiety and as a potential therapeutic agent.

These application notes provide an overview of the mechanism of action, relevant signaling pathways, and detailed protocols for evaluating the anxiolytic-like effects of **Orphanin FQ(1-11)** in established rodent models of anxiety.

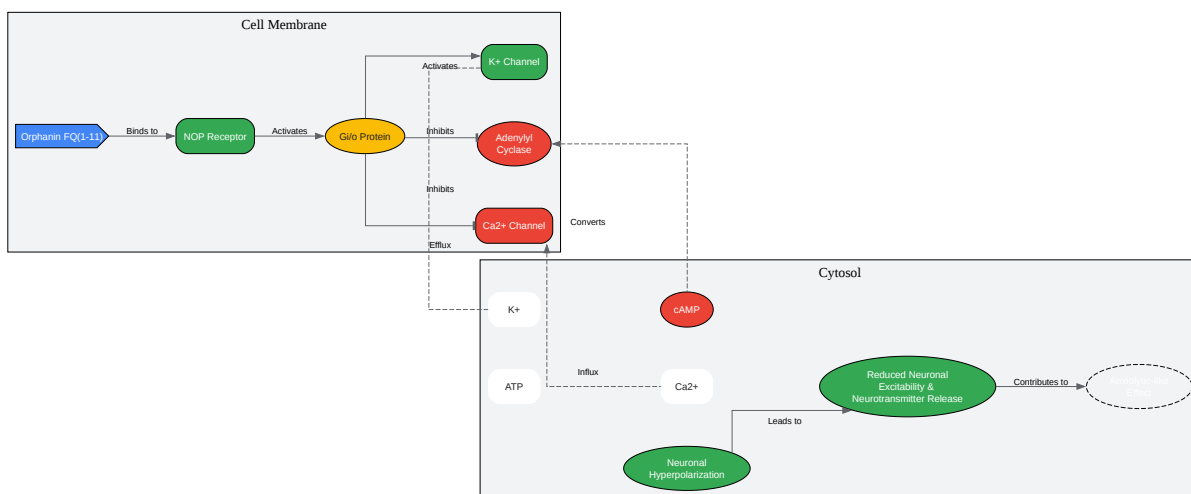
Mechanism of Action and Signaling Pathway

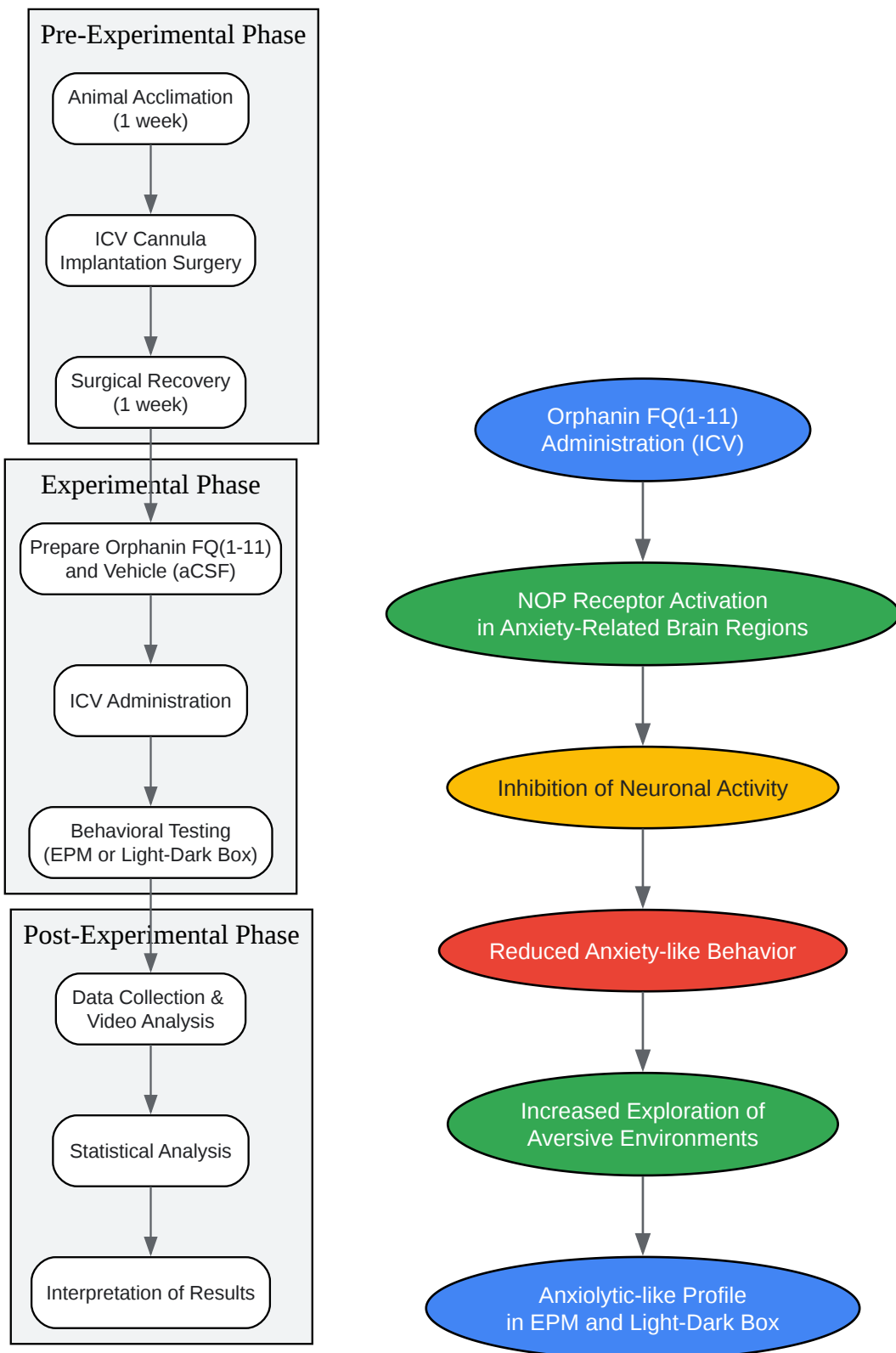
Orphanin FQ(1-11) exerts its effects by binding to and activating the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to a cascade of intracellular events that ultimately reduce neuronal excitability.

The key signaling events following NOP receptor activation include:

- **Inhibition of Adenylyl Cyclase:** This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels:** Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in hyperpolarization of the neuronal membrane and reduced neurotransmitter release.
- **Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways:** The NOP receptor has also been shown to activate signaling cascades involving MAPKs, which can influence longer-term cellular processes.

The anxiolytic-like effects of NOP receptor agonists are thought to be mediated by the inhibition of neuronal activity in key brain regions involved in fear and anxiety, such as the amygdala, bed nucleus of the stria terminalis (BNST), and hypothalamus.





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